9-Benzoyl-3-bromo-9H-carbazole
Overview
Description
9-Benzoyl-3-bromo-9H-carbazole is a chemical compound with the molecular formula C19H12BrNO. It is a derivative of carbazole, a nitrogen-containing heterocyclic compound. This compound is characterized by the presence of a benzoyl group at the 9th position and a bromine atom at the 3rd position of the carbazole ring. It is commonly used in organic synthesis and has applications in various fields, including materials science and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Benzoyl-3-bromo-9H-carbazole typically involves the bromination of carbazole followed by benzoylation. One common method is the direct bromination of carbazole using N-Bromo succinimide (NBS) to introduce the bromine atom at the 3rd position. The resulting 3-bromo-9H-carbazole is then subjected to a Friedel-Crafts acylation reaction with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 9-Benzoyl-3-bromo-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3rd position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly employed
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted carbazole derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
9-Benzoyl-3-bromo-9H-carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials
Mechanism of Action
The mechanism of action of 9-Benzoyl-3-bromo-9H-carbazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but studies suggest that it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological activities .
Comparison with Similar Compounds
3-Bromo-9H-carbazole: Lacks the benzoyl group, making it less versatile in certain synthetic applications.
9-Benzoyl-9H-carbazole: Lacks the bromine atom, which limits its reactivity in substitution and coupling reactions.
3,6-Dibromo-9H-carbazole:
Uniqueness: 9-Benzoyl-3-bromo-9H-carbazole is unique due to the presence of both a benzoyl group and a bromine atom, which confer distinct reactivity and versatility in synthetic applications. This combination allows for a wide range of chemical transformations and applications in various fields .
Properties
IUPAC Name |
(3-bromocarbazol-9-yl)-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrNO/c20-14-10-11-18-16(12-14)15-8-4-5-9-17(15)21(18)19(22)13-6-2-1-3-7-13/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLLZWBWBQIUIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C3=C(C=C(C=C3)Br)C4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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